molecular formula C17H27NO6 B4005893 N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

Cat. No.: B4005893
M. Wt: 341.4 g/mol
InChI Key: PGJKVHHRVMWUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that consists of a primary amine group attached to a butane chain, which is further connected to a phenoxy group substituted with an ethoxy group The compound is paired with oxalic acid, forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine typically involves a multi-step process:

    Formation of the phenoxy intermediate: The initial step involves the reaction of 3-ethoxyphenol with an appropriate halogenated propyl compound under basic conditions to form the 3-(3-ethoxyphenoxy)propyl intermediate.

    Amine introduction: The intermediate is then reacted with butan-1-amine under controlled conditions to introduce the amine group.

    Salt formation: Finally, the resulting amine compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the amine group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the phenoxy ring.

Scientific Research Applications

N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenoxy group can participate in hydrophobic interactions and π-π stacking. These interactions influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-methoxyphenoxy)propyl]butan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[3-(3-ethoxyphenoxy)propyl]pentan-1-amine: Similar structure but with a pentane chain instead of a butane chain.

    N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine: Similar structure but with the amine group attached to the second carbon of the butane chain.

Uniqueness

N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid is unique due to its specific combination of functional groups and the presence of the oxalic acid salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-3-5-10-16-11-7-12-18-15-9-6-8-14(13-15)17-4-2;3-1(4)2(5)6/h6,8-9,13,16H,3-5,7,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJKVHHRVMWUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=CC(=C1)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(3-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

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